molecular formula C65H80F3N13O14 B15173555 H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA

H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA

Cat. No.: B15173555
M. Wt: 1324.4 g/mol
InChI Key: WSHFPRQLTOPCAU-MPHLXBPVSA-N
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Description

The compound “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OHTFA” is a synthetic peptide composed of a sequence of amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.

    Coupling Reaction: The activated amino acid is coupled to the resin-bound peptide chain under conditions that promote peptide bond formation.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

The peptide “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized, particularly at the tryptophan and tyrosine residues.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as alkylating agents for methylation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of dityrosine or kynurenine derivatives.

Scientific Research Applications

The peptide “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” has several applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism by which “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” exerts its effects depends on its interaction with specific molecular targets. These targets may include:

    Receptors: Binding to cell surface receptors to modulate signaling pathways.

    Enzymes: Inhibition or activation of enzymes involved in metabolic processes.

    Proteins: Interaction with other proteins to influence cellular functions.

Comparison with Similar Compounds

Similar Compounds

    H-D-Tyr-Gln-Trp-Ala-Val-Beta-Ala-His-Phe-Nle-OH.TFA: A similar peptide with a beta-alanine residue instead of the unknown amino acid (Unk).

    H-D-Tyr-Gln-Trp-Ala-Val-His-Phe-Nle-OH.TFA: A shorter peptide lacking the unknown amino acid.

Uniqueness

The presence of the unknown amino acid (Unk) in “H-D-Tyr-Gln-Trp-Ala-Val-Unk-His-Phe-Nle-OH.TFA” makes it unique compared to other peptides. This unknown residue may impart distinct properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C65H80F3N13O14

Molecular Weight

1324.4 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(3R)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C63H79N13O12.C2HF3O2/c1-5-6-20-48(63(87)88)72-60(84)50(29-38-15-9-7-10-16-38)74-61(85)52(31-42-34-66-35-68-42)70-54(79)32-49(40-17-11-8-12-18-40)73-62(86)55(36(2)3)76-56(80)37(4)69-59(83)51(30-41-33-67-46-21-14-13-19-44(41)46)75-58(82)47(26-27-53(65)78)71-57(81)45(64)28-39-22-24-43(77)25-23-39;3-2(4,5)1(6)7/h7-19,21-25,33-37,45,47-52,55,67,77H,5-6,20,26-32,64H2,1-4H3,(H2,65,78)(H,66,68)(H,69,83)(H,70,79)(H,71,81)(H,72,84)(H,73,86)(H,74,85)(H,75,82)(H,76,80)(H,87,88);(H,6,7)/t37-,45+,47-,48-,49+,50-,51-,52-,55-;/m0./s1

InChI Key

WSHFPRQLTOPCAU-MPHLXBPVSA-N

Isomeric SMILES

CCCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CN=CN2)NC(=O)C[C@H](C3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CN=CN2)NC(=O)CC(C3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CC6=CC=C(C=C6)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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